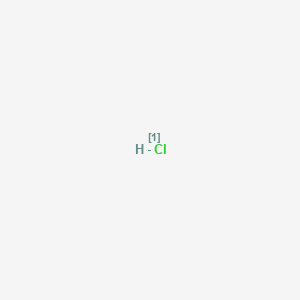
Methyl dihydrojasmonate, (+-)-trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl dihydrojasmonate, (+-)-trans- is an organic compound that belongs to the family of jasmonates. It is a colorless to pale yellow liquid that has a floral and fruity scent. Methyl dihydrojasmonate has gained significant attention in the scientific community due to its diverse applications in various fields, including agriculture, cosmetics, and perfumery.
科学的研究の応用
Methyl dihydrojasmonate has been extensively researched for its applications in various fields. In agriculture, it has been shown to improve plant growth, yield, and resistance to biotic and abiotic stresses. It also has applications in cosmetics, where it is used as a fragrance and a skin conditioning agent. In perfumery, it is used as a fixative and a fragrance enhancer. Moreover, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for drug development.
作用機序
Methyl dihydrojasmonate exerts its effects through the jasmonate signaling pathway, which is a complex signaling network that regulates various physiological processes in plants and animals. In plants, it activates the expression of genes involved in defense against herbivores and pathogens, as well as growth and development. In animals, it has been shown to modulate the immune response, inflammation, and cell proliferation.
生化学的および生理学的効果
Methyl dihydrojasmonate has been shown to have various biochemical and physiological effects. In plants, it induces the production of secondary metabolites, such as phenolics and flavonoids, which are involved in defense against herbivores and pathogens. It also enhances photosynthesis and root growth. In animals, it has been shown to modulate the immune response, inflammation, and cell proliferation. Moreover, it has been shown to possess anti-cancer, anti-microbial, and anti-inflammatory properties.
実験室実験の利点と制限
Methyl dihydrojasmonate has several advantages for lab experiments. It is readily available and easy to handle. It is also stable under various conditions, making it suitable for long-term storage. However, it has some limitations, including its cost, which can be relatively high. Moreover, its effects can vary depending on the concentration and mode of application.
将来の方向性
Methyl dihydrojasmonate has several potential future directions for research. In agriculture, it can be used to develop new strategies for crop improvement and pest control. In cosmetics, it can be used to develop new fragrances and skin conditioning agents. In drug development, it can be used as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-microbial agents. Moreover, further research is needed to elucidate its mechanism of action and to optimize its applications in various fields.
Conclusion
Methyl dihydrojasmonate, (+-)-trans- is a versatile compound that has diverse applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully exploit its potential in various fields.
合成法
Methyl dihydrojasmonate can be synthesized through various methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Julia-Kocienski olefination. The most commonly used method is the Wittig reaction, which involves the reaction between aldehyde and phosphonium ylide. The reaction yields a mixture of cis and trans isomers, with the trans isomer being the predominant one.
特性
CAS番号 |
151716-36-8 |
|---|---|
製品名 |
Methyl dihydrojasmonate, (+-)-trans- |
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
methyl 2-[(1S,2S)-3-oxo-2-pentylcyclopentyl]acetate |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
InChIキー |
KVWWIYGFBYDJQC-QWRGUYRKSA-N |
異性体SMILES |
CCCCC[C@H]1[C@@H](CCC1=O)CC(=O)OC |
SMILES |
CCCCCC1C(CCC1=O)CC(=O)OC |
正規SMILES |
CCCCCC1C(CCC1=O)CC(=O)OC |
その他のCAS番号 |
151716-36-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



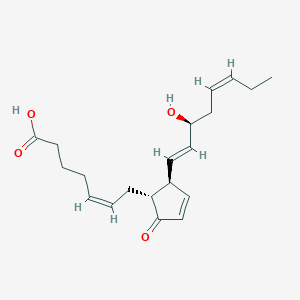
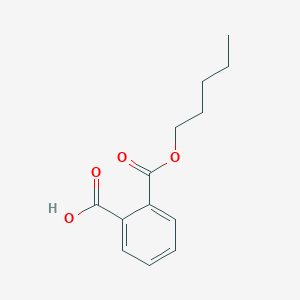
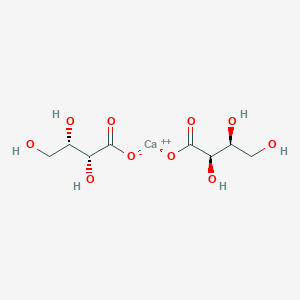
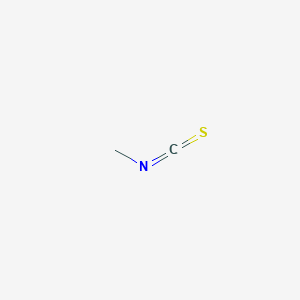
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)
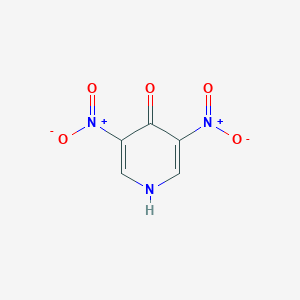
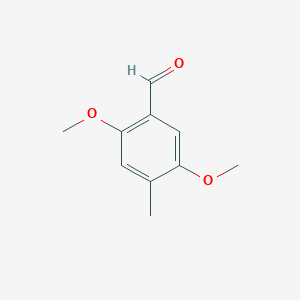
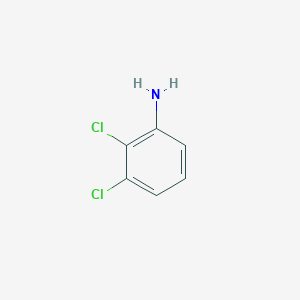
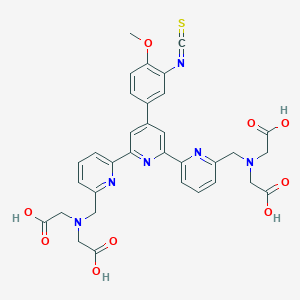
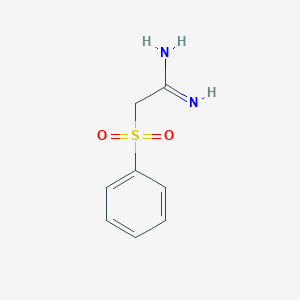
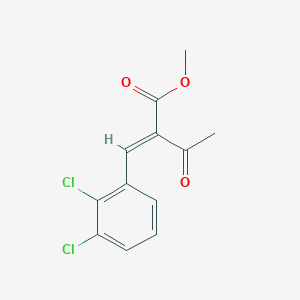
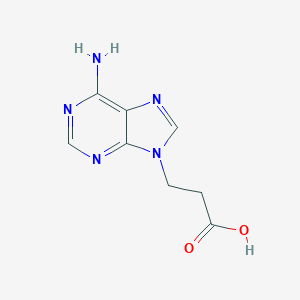
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)
